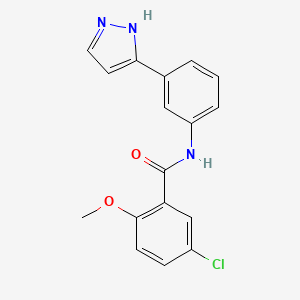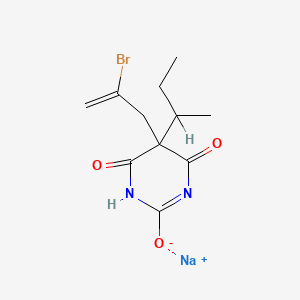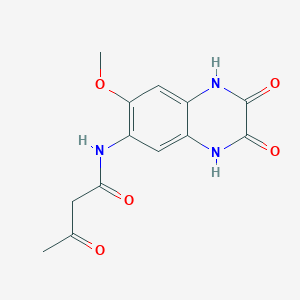
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core with methoxy and dioxo functional groups
准备方法
The synthesis of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Dioxo Groups: Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce the dioxo groups.
Attachment of the Butanamide Moiety: The final step involves the acylation of the quinoxaline derivative with a suitable acylating agent, such as acetic anhydride, to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(1,4-diethyl-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may result in different chemical and biological properties.
1,4-dimethyl 2-(2-{1-[(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamoyl]-2-oxopropyl}diazen-1-yl)benzene-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
74546-14-8 |
|---|---|
分子式 |
C13H13N3O5 |
分子量 |
291.26 g/mol |
IUPAC 名称 |
N-(7-methoxy-2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H13N3O5/c1-6(17)3-11(18)14-9-4-7-8(5-10(9)21-2)16-13(20)12(19)15-7/h4-5H,3H2,1-2H3,(H,14,18)(H,15,19)(H,16,20) |
InChI 键 |
GGRHHFCRYNQZLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)NC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


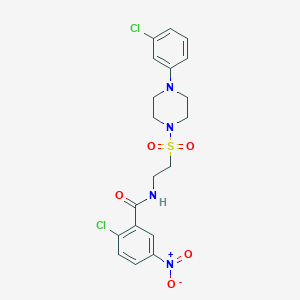
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
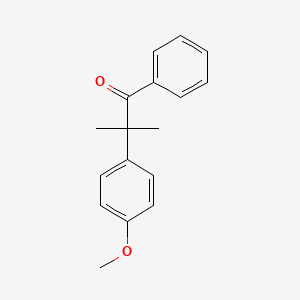
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
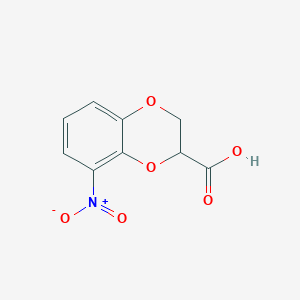

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
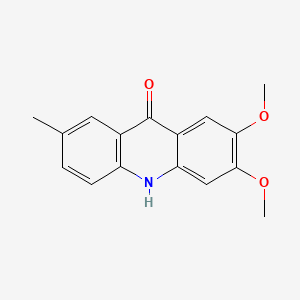
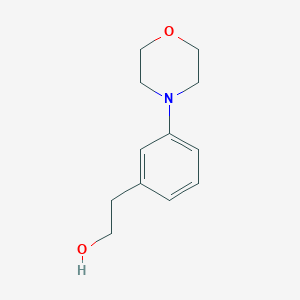

![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
